3-(4-Cyano-phenoxy)propanenitrile
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Overview
Description
3-(4-Cyano-phenoxy)propanenitrile is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of a cyano group (-CN) attached to a phenoxy group, which is further connected to a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles, including 3-(4-Cyano-phenoxy)propanenitrile, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Substitution: Nitriles can participate in substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and DIBAL-H are commonly used under anhydrous conditions.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other organic compounds.
Scientific Research Applications
3-(4-Cyano-phenoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-phenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The cyano group (-CN) is highly reactive and can participate in various chemical reactions, influencing the compound’s biological activity. The phenoxy group provides stability and can interact with different biological receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with the formula C3H5N.
Acetonitrile: A smaller nitrile with the formula C2H3N, commonly used as a solvent.
Benzonitrile: An aromatic nitrile with the formula C7H5N, used in organic synthesis.
Uniqueness
3-(4-Cyano-phenoxy)propanenitrile is unique due to its combination of a phenoxy group and a cyano group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
4-(2-cyanoethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPLQCTDVWUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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